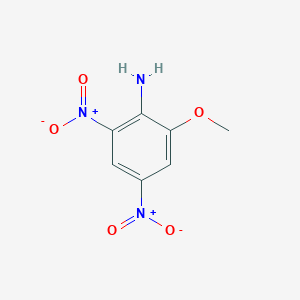
Methyl 7-Bromo-2,3-dihydrobenzofuran-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-Bromo-2,3-dihydrobenzofuran-4-carboxylate is a chemical compound belonging to the benzofuran family.
Méthodes De Préparation
The synthesis of Methyl 7-Bromo-2,3-dihydrobenzofuran-4-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and bromoacetic acid.
Formation of Benzofuran Ring: The key step involves the formation of the benzofuran ring through a cyclization reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
Methyl 7-Bromo-2,3-dihydrobenzofuran-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding dihydrobenzofuran derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the benzofuran ring can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 7-Bromo-2,3-dihydrobenzofuran-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Biological Studies: It serves as a probe molecule for studying biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials and as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of Methyl 7-Bromo-2,3-dihydrobenzofuran-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors involved in disease pathways . The bromine atom and the carboxylate group play crucial roles in its interaction with biological targets, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Methyl 7-Bromo-2,3-dihydrobenzofuran-4-carboxylate can be compared with other benzofuran derivatives, such as:
Methyl 4-Acetamido-5-Chloro-2,3-dihydrobenzofuran-7-carboxylate: This compound has a similar structure but contains an acetamido and a chloro group instead of a bromo group.
Methyl 4-Methyl-2-Oxo-3,4-dihydrodibenzo[b,d]furan-4a(2H)-carboxylate: This derivative features a dibenzofuran core with a methyl and oxo group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H9BrO3 |
|---|---|
Poids moléculaire |
257.08 g/mol |
Nom IUPAC |
methyl 7-bromo-2,3-dihydro-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C10H9BrO3/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h2-3H,4-5H2,1H3 |
Clé InChI |
GAOMLXNKCBLNHY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2CCOC2=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685900.png)


![1-(Trifluoromethyl)naphtho[2,1-b]furan](/img/structure/B13685910.png)

![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685939.png)
![(E)-1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B13685943.png)




